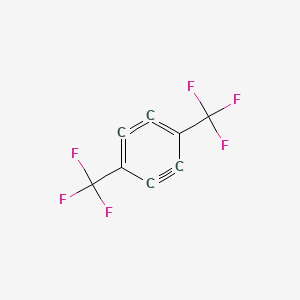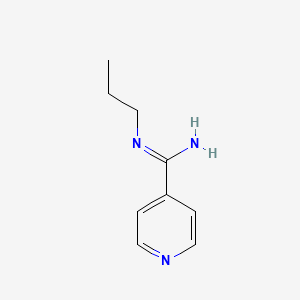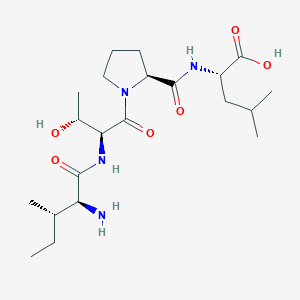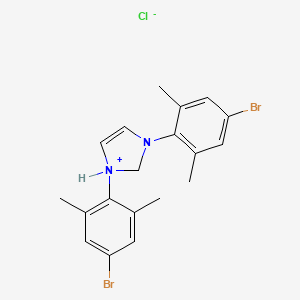![molecular formula C15H32OSSi B14255065 Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]tris(1-methylethyl)- CAS No. 214287-10-2](/img/structure/B14255065.png)
Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]tris(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]tris(1-methylethyl)- is a specialized organosilicon compound It is characterized by the presence of a silane core bonded to various organic groups, including a 1-[(1,1-dimethylethyl)thio]ethenyl group and three isopropyl groups
Métodos De Preparación
The synthesis of Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]tris(1-methylethyl)- typically involves the reaction of appropriate organosilicon precursors with reagents that introduce the desired functional groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity. Industrial production methods may involve large-scale reactions in specialized reactors, with careful monitoring of reaction parameters to optimize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]tris(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and applications.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]tris(1-methylethyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It is used in the production of advanced materials, coatings, and adhesives due to its chemical stability and reactivity
Mecanismo De Acción
The mechanism of action of Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]tris(1-methylethyl)- involves its interaction with molecular targets through its functional groups. These interactions can include bonding with other molecules, catalyzing reactions, or altering the properties of materials it is incorporated into. The specific pathways involved depend on the application and the environment in which the compound is used .
Comparación Con Compuestos Similares
Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]tris(1-methylethyl)- can be compared with other organosilicon compounds such as:
Trimethylsilyl compounds: These have three methyl groups attached to the silicon atom and are commonly used in organic synthesis.
Triethoxysilane: This compound has three ethoxy groups and is used in the production of silanes and silicones.
Phenylsilanes: These contain phenyl groups and are used in the synthesis of advanced materials.
The uniqueness of Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]tris(1-methylethyl)- lies in its specific functional groups, which confer distinct reactivity and applications compared to other organosilicon compounds .
Propiedades
Número CAS |
214287-10-2 |
|---|---|
Fórmula molecular |
C15H32OSSi |
Peso molecular |
288.6 g/mol |
Nombre IUPAC |
1-tert-butylsulfanylethenoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C15H32OSSi/c1-11(2)18(12(3)4,13(5)6)16-14(7)17-15(8,9)10/h11-13H,7H2,1-6,8-10H3 |
Clave InChI |
RBNCYEMPMPLTOE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OC(=C)SC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}propan-2-ol](/img/structure/B14254994.png)
![2,4(1H,3H)-Quinolinedione, 3-butyl-3-[(phenylmethyl)amino]-](/img/structure/B14255013.png)

![[4-(Benzyloxy)phenyl]phosphonic dichloride](/img/structure/B14255020.png)

![3-Methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B14255036.png)

![Ethyl 9-hydroxy-2-[(trimethylsilyl)methyl]non-2-enoate](/img/structure/B14255043.png)
![Benzene, [[2,2-dimethyl-1-(phenylseleno)propyl]sulfinyl]-](/img/structure/B14255044.png)


![Methyl 3-[(6-methoxypyridin-3-yl)amino]prop-2-enoate](/img/structure/B14255074.png)
